N-(2-ethyl-6-methylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide
Overview
Description
N-(2-ethyl-6-methylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by its unique structure, which includes an ethyl and methyl-substituted phenyl group, a methoxy-substituted phenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the phenyl groups. One common method involves the use of piperazine as a starting material, which undergoes a series of reactions to form the piperidine ring . The ethyl and methyl groups are introduced through alkylation reactions, while the methoxy group is added via a nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or ruthenium may be used to facilitate the reactions, and the process may be carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide
- N-(2-methylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide
- N-(2-ethyl-6-methylphenyl)-1-[(4-hydroxyphenyl)carbonyl]piperidine-4-carboxamide
Uniqueness
N-(2-ethyl-6-methylphenyl)-1-[(4-methoxyphenyl)carbonyl]piperidine-4-carboxamide is unique due to the specific combination of substituents on the phenyl groups and the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-1-(4-methoxybenzoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-4-17-7-5-6-16(2)21(17)24-22(26)18-12-14-25(15-13-18)23(27)19-8-10-20(28-3)11-9-19/h5-11,18H,4,12-15H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPBMXIKWMNMCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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